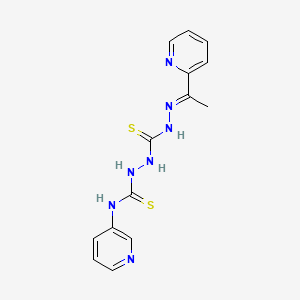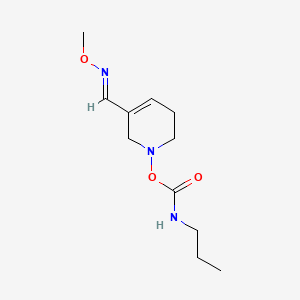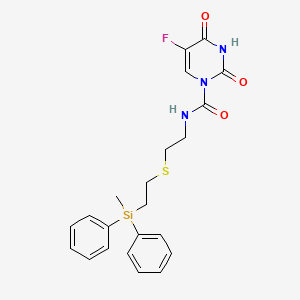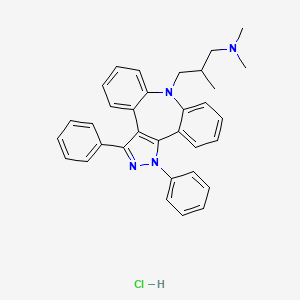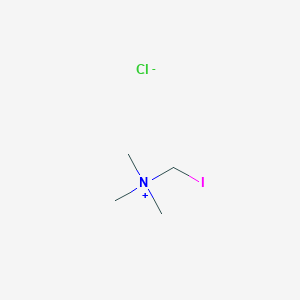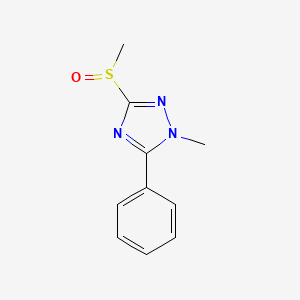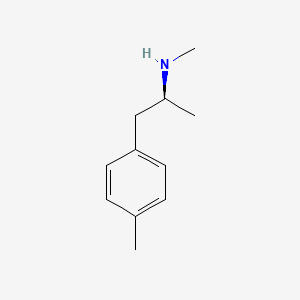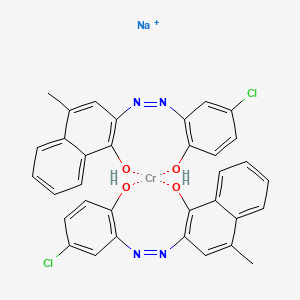![molecular formula C14H21NO B12708958 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol CAS No. 1422011-96-8](/img/structure/B12708958.png)
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a dimethylamino group attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-dimethylaminophenol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonated derivatives.
Applications De Recherche Scientifique
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(dimethylamino)phenol: A structurally similar compound with a dimethylamino group attached directly to the phenol ring.
2,4,6-Tris(dimethylaminomethyl)phenol: Another related compound with three dimethylaminomethyl groups attached to the phenol ring.
Uniqueness
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is unique due to the presence of the (Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
1422011-96-8 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,16H,5,10H2,1-4H3/b14-11- |
Clé InChI |
BVFHNVKBHVCTBH-KAMYIIQDSA-N |
SMILES isomérique |
CC/C(=C(\C)/CN(C)C)/C1=CC(=CC=C1)O |
SMILES canonique |
CCC(=C(C)CN(C)C)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


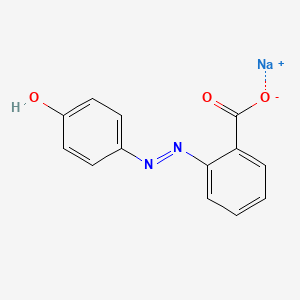
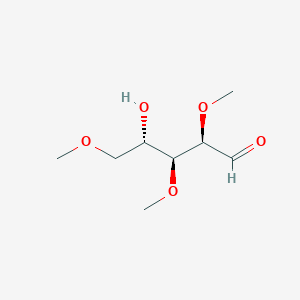

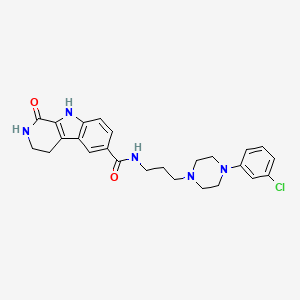
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)
